molecular formula C20H20N4O2 B6713998 N-[3-methyl-2-(2-phenylethylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide

N-[3-methyl-2-(2-phenylethylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6713998
M. Wt: 348.4 g/mol
InChI Key: NZVFVMQDXVXHJG-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(2-phenylethylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[3-methyl-2-(2-phenylethylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-6-5-9-16(23-19(25)17-11-13-22-24-17)18(14)20(26)21-12-10-15-7-3-2-4-8-15/h2-9,11,13H,10,12H2,1H3,(H,21,26)(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVFVMQDXVXHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=NN2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-2-(2-phenylethylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of 3-methyl-2-aminobenzoic acid with phenylethyl isocyanate to form the intermediate compound, which is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-2-(2-phenylethylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-methyl-2-(2-phenylethylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-methyl-2-(2-phenylethylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a specific enzyme’s active site, blocking its activity and resulting in a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methyl-2-(2-phenylethylcarbamoyl)phenyl]-1H-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[3-methyl-2-(2-phenylethylcarbamoyl)phenyl]-1H-pyrazole-4-carboxamide: Another positional isomer with distinct chemical properties.

Uniqueness

N-[3-methyl-2-(2-phenylethylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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